molecular formula C17H16N2O4 B1305384 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid CAS No. 360573-13-3

3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid

Cat. No.: B1305384
CAS No.: 360573-13-3
M. Wt: 312.32 g/mol
InChI Key: JKKNHOYMARTPDL-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid is a synthetic amino acid derivative featuring an indole moiety linked to a propionic acid backbone modified with a 5-methyl-furan-2-carbonyl group. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(5-methylfuran-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-6-7-15(23-10)16(20)19-14(17(21)22)8-11-9-18-13-5-3-2-4-12(11)13/h2-7,9,14,18H,8H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKNHOYMARTPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389444
Record name 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360573-13-3
Record name 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the furan moiety. Here is a general outline of the synthetic route:

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Furan Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Coupling Reaction: The indole and furan derivatives are then coupled through an amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The indole and furan rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and furan rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties, with studies indicating that they can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Properties : Its structural components may enhance its effectiveness against various pathogens.

Biological Research

In biological studies, this compound serves as a valuable probe for:

  • Enzyme Interaction Studies : The indole moiety interacts with enzymes, allowing researchers to investigate metabolic pathways and enzyme kinetics.
  • Protein-Ligand Interaction Analysis : It can be utilized to study binding affinities with specific biological targets.

Industrial Applications

In the industrial sector, 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid may be used for:

  • Material Science : Its unique structure could lead to the development of new materials with desirable properties such as enhanced conductivity or stability.
  • Dyes and Pigments Production : The compound's reactivity makes it suitable for producing various dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid would depend on its specific application. In a biological context, the indole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The furan ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Key Substituents Molecular Weight Biological Activity Key Findings
Target Compound 5-methyl-furan-2-carbonyl Not provided Hypothesized anti-inflammatory Structural similarity to celecoxib analogs suggests COX-2 inhibition potential
2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid (3g) Acetyl, 4-chloro-phenyl, pyrrole 426.86 g/mol Anti-inflammatory, analgesic Suppresses carrageenan-induced edema; reduces leukocyte/platelet counts
(E)-2-(2-Hydroxybenzylidenamino)-3-(1H-indol-3-yl)propionic acid Hydroxybenzylideneamino 322.34 g/mol Unknown Studied via FT-IR, FT-Raman, and NBO analysis; optimized for stability
2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid Adamantane-carbonyl 394.45 g/mol Kinase inhibition (hypothetical) Bulky adamantane group may enhance lipophilicity and target binding
Schiff base derivatives (e.g., Compounds 13–16 in ) Varied (e.g., phenyl, hydroxyphenyl) 260–320 g/mol Anticancer, mitochondrial complex I inhibition Demonstrated cytotoxicity via hexokinase inhibition and AMPK/mTOR targeting

Key Structural Differences and Implications

  • Furan vs. Pyrrole Rings: The target compound’s 5-methyl-furan-2-carbonyl group differs from the pyrrole ring in compound 3g.
  • Substituent Bulk : Adamantane derivatives (e.g., ) introduce significant steric bulk, which may improve metabolic stability but reduce solubility. The target compound’s furan substituent balances moderate lipophilicity and steric demands.
  • Schiff Base vs. Amide Linkages : Schiff bases (e.g., ) exhibit pH-dependent stability, whereas the amide linkage in the target compound offers greater hydrolytic stability, favoring oral bioavailability.

Anti-Inflammatory and Analgesic Effects

  • Compound 3g: Demonstrated significant suppression of carrageenan-induced paw edema (58% inhibition after single dose) and analgesic effects in thermal and chemical pain models.
  • Target Compound : While direct data are unavailable, its structural similarity to 3g and celecoxib suggests COX-2 selectivity. The furan moiety may reduce off-target effects compared to 3g’s chlorophenyl group .

Anticancer Activity

  • Schiff Base Derivatives: Compounds 13–16 () showed IC₅₀ values of 2.5–8.7 µM against breast and colon cancer cells, attributed to mitochondrial complex I inhibition.

Metabolic and Toxicity Profiles

  • Compound 3g : Caused hematological changes (reduced leukocytes/platelets) and elevated creatinine, highlighting toxicity risks with prolonged use .
  • Adamantane Derivatives : Enhanced lipophilicity may improve blood-brain barrier penetration but increase accumulation in fatty tissues .
  • Target Compound : The absence of chlorophenyl or adamantane groups may mitigate organ toxicity, though furan metabolites could pose hepatotoxicity risks.

Biological Activity

3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid (CAS Number: 360573-13-3) is a complex organic compound that integrates both indole and furan moieties. This unique structural combination makes it a subject of significant interest in medicinal chemistry, particularly for its potential biological activities. The indole ring is prevalent in many natural products and pharmaceuticals, while the furan ring contributes to the compound's reactivity and versatility in biological systems.

PropertyValue
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
CAS Number360573-13-3
Boiling Point601.3 °C (predicted)
Density1.357 g/cm³ (predicted)

The biological activity of this compound largely stems from its ability to interact with various biological targets, including enzymes and receptors. The indole moiety can modulate enzyme functions and influence metabolic pathways, while the furan moiety may enhance binding affinities due to its electrophilic nature.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including those similar to this compound. For instance, derivatives of indole-3-propionic acid (IPA) have demonstrated significant neuroprotective effects against oxidative stress and neurotoxicity in various cell lines:

  • Neuroprotection : Compounds derived from IPA showed strong neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells, with IC₅₀ values indicating effective inhibition of cell death mechanisms .
  • MAO-B Inhibition : Some indole derivatives exhibited selective inhibition of monoamine oxidase B (MAO-B), which is crucial for treating neurodegenerative disorders like Parkinson's disease .

Antioxidant Activity

The antioxidant capabilities of this compound are notable, as they may help in mitigating oxidative damage in cells. Studies have shown that related compounds can suppress iron-induced lipid peroxidation and reduce reactive oxygen species (ROS) generation .

Case Studies

  • Neuroprotective Study : A study on derivatives of indole-3-propionic acid found that these compounds could prevent ROS damage and cell death caused by amyloid-beta peptide exposure in human neuroblastoma cells . This suggests potential therapeutic applications for neurodegenerative diseases.
  • Enzyme Inhibition : Research indicated that certain indole derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid?

Methodological Answer: Condensation reactions under acidic catalysis are effective. For example, coupling 3-(1H-Indol-3-yl)propanoic acid derivatives with 5-methylfuran-2-carbonyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) at reflux conditions. Similar protocols are used for structurally related indole-carboxylic acid conjugates . Optimize reaction time (3–5 hours) and temperature (reflux in acetic acid) to minimize by-products .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use single-crystal X-ray diffraction to confirm stereochemistry and bond configurations. For example, R factors <0.07 (as in ) ensure high precision in structural assignments . Complement with NMR spectroscopy : analyze indole proton signals (δ 7.0–7.5 ppm) and furan carbonyl peaks (δ 160–170 ppm) . Mass spectrometry (HRMS) can verify molecular weight (C₁₈H₁₇N₂O₄; theoretical MW: 331.12 g/mol).

Q. What are the critical spectroscopic markers for identifying this compound?

Methodological Answer:

  • FT-IR : Look for amide N–H stretch (~3300 cm⁻¹), carbonyl (C=O) of furan (~1680 cm⁻¹), and indole C–N stretch (~1250 cm⁻¹).
  • ¹³C NMR : Assign peaks for the furan carbonyl (~160 ppm) and indole C3 (~120 ppm). Cross-validate with DEPT-135 to distinguish CH₂/CH₃ groups in the propionic acid chain .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer: Use molecular docking (AutoDock Vina) to assess interactions with targets like tryptophan hydroxylase or serotonin receptors. Generate 3D conformers using PubChem’s OpenEye toolkit . Calculate ADMET properties (e.g., LogP, solubility) via QikProp or SwissADME, referencing similar indole derivatives (e.g., ’s fluorinated analog) to validate predictions .

Q. How to address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structural analogs : Compare activity of derivatives (e.g., 5-fluoro-indole in ) to identify substituent effects.
  • Crystallographic data : Correlate bioactivity with conformational flexibility (e.g., torsion angles in ’s solvate structure) .
  • Dose-response assays : Use Hill slopes to differentiate partial agonism vs. full receptor activation.

Q. What strategies mitigate by-product formation during synthesis?

Methodological Answer:

  • Purification : Employ reverse-phase HPLC (C18 column; acetonitrile/water gradient) to separate amide-linked by-products.
  • Reaction monitoring : Use TLC (silica, ethyl acetate/hexane) to track progress. Quench reactions at 80–90% conversion to avoid side reactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituents on the indole (e.g., 5-methyl, 6-chloro) or furan rings ( ).
  • Bioisosteric replacement : Replace the furan carbonyl with a sulfonamide group (as in ) to assess binding affinity changes .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Data Analysis and Interpretation

Q. How to resolve discrepancies in crystallographic data between solvated and unsolvated forms?

Methodological Answer: Compare unit cell parameters (e.g., ’s solvate vs. ’s hydrate). Use Mercury Software to analyze hydrogen-bonding networks and lattice stability. Solvent-free forms often exhibit tighter packing (density >1.3 g/cm³) .

Q. What statistical methods are suitable for analyzing dose-dependent bioactivity data?

Methodological Answer: Apply non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with Tukey’s post-hoc test to compare analogs (e.g., vs. 11). For high variability, bootstrap resampling improves confidence intervals.

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